N-Methylspiro[3.4]octan-2-amine
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom. This unique structural feature imparts a rigid, three-dimensional geometry, a desirable attribute in modern drug discovery. nih.gov The spatial arrangement of functional groups in spirocyclic scaffolds allows for precise interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. nih.gov
The incorporation of spirocyclic motifs into drug candidates has been shown to improve various physicochemical properties. nih.gov Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbon atoms, as is common in spirocycles, generally correlates with enhanced solubility, improved metabolic stability, and a better pharmacokinetic profile. nih.gov Furthermore, the rigidity of the spirocyclic core can lock the conformation of a molecule, which can lead to higher potency and selectivity for its intended target. nih.gov
Overview of Amine Derivatives in Organic Synthesis and Beyond
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. byjus.comlibretexts.org The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, rendering them fundamental building blocks in organic synthesis. libretexts.org
Amine functional groups are prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. s3waas.gov.in Their ability to form hydrogen bonds and participate in ionic interactions makes them crucial for molecular recognition at biological targets. byjus.com Common synthetic transformations involving amines include alkylation, acylation, and reductive amination, which are essential for the construction of more complex molecular structures. s3waas.gov.inpressbooks.pub
Positioning of N-Methylspiro[3.4]octan-2-amine within Contemporary Spirocyclic Amine Research
This compound belongs to the family of secondary spirocyclic amines. Its structure combines the rigid three-dimensional framework of the spiro[3.4]octane system with the key functional features of a secondary amine. While extensive research on this specific molecule is not widely documented, its structural components suggest significant potential in medicinal chemistry and drug design.
The spiro[3.4]octane core provides a novel and underexplored scaffold for the development of new chemical entities. The N-methyl group, in comparison to a primary amine, can subtly alter the compound's properties, including its basicity, lipophilicity, and metabolic stability. These modifications can be critical in fine-tuning the pharmacological profile of a potential drug candidate. The study of this compound and its analogues could therefore contribute to the expanding library of spirocyclic building blocks available to medicinal chemists.
Chemical and Physical Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| Boiling Point | Higher than the parent primary amine, Spiro[3.4]octan-2-amine, but likely lower than a corresponding tertiary amine. byjus.com |
| Basicity (pKa of conjugate acid) | Expected to be slightly higher (more basic) than the parent primary amine in the gas phase due to the electron-donating effect of the methyl group. lumenlearning.compressbooks.pub |
| Solubility | Likely soluble in organic solvents. Solubility in water is expected to be moderate and may decrease compared to the parent primary amine due to the increased hydrocarbon content. s3waas.gov.in |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than the parent primary amine, indicating increased lipophilicity. |
Synthesis of this compound
The synthesis of this compound would logically start from the corresponding primary amine, Spiro[3.4]octan-2-amine. The introduction of the methyl group onto the nitrogen atom can be achieved through several established synthetic methodologies.
Reductive Amination
A common and efficient method for the N-methylation of primary amines is reductive amination using formaldehyde (B43269) as the methyl source. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) or sodium cyanoborohydride being common laboratory choices. masterorganicchemistry.com This method is generally high-yielding and avoids the over-alkylation that can be problematic with other methods. masterorganicchemistry.com
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using a mixture of formic acid and formaldehyde. wikipedia.orgjk-sci.com This reaction is particularly useful as it is known to proceed to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org For the synthesis of a secondary amine like this compound from the primary amine, careful control of the stoichiometry of the reagents would be necessary to favor mono-methylation. wikipedia.org
Research and Applications
Given the novelty of this compound, its direct applications are not yet established. However, based on the known utility of spirocyclic amines, several areas of research can be envisioned.
Scaffold for Drug Discovery
The rigid three-dimensional nature of the spiro[3.4]octane system makes this compound an attractive scaffold for the design of novel therapeutic agents. The amine functionality provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships. Derivatives of this compound could be investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system, where the N-methyl group can play a crucial role in modulating activity and blood-brain barrier penetration.
Building Block in Organic Synthesis
As a unique chiral secondary amine, this compound can serve as a valuable building block in the synthesis of more complex molecules. Its stereochemistry could be exploited in asymmetric synthesis to control the formation of new stereocenters.
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-methylspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H17N/c1-10-8-6-9(7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
FUWNDKXXFCUBAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)CCCC2 |
Origin of Product |
United States |
Mechanistic Elucidation and Theoretical Investigations of N Methylspiro 3.4 Octan 2 Amine Synthesis and Reactivity
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like N-Methylspiro[3.4]octan-2-amine, computational approaches can predict reaction pathways, transition state energies, and the electronic properties that govern its reactivity.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules and predict the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be employed to model the key reaction steps, such as the formation of the spirocyclic ring system. These calculations can help in understanding multicomponent reaction mechanisms, for instance, by identifying the most energetically favorable pathways. researchgate.net
In a typical DFT study for a reaction leading to a spirocyclic amine, the geometries of reactants, intermediates, transition states, and products are optimized. The energies of these species are then used to construct a detailed reaction energy profile. For example, in the context of forming a related spirocyclic system, DFT calculations have been used to investigate the tandem processes involved, such as the initial nucleophilic attack followed by a cycloaddition step. researchgate.net
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| C-N Bond Formation | TS1 | 15.2 |
| Ring Closure | TS2 | 12.8 |
| Proton Transfer | TS3 | 8.5 |
Free Energy Profile Analysis of Cycloaddition Reactions
For the 1,3-dipolar cycloaddition reactions that can lead to substituted pyrrolidines, a key class of spiro compounds, the free energy profile helps to elucidate the rate-determining step. nih.gov For instance, in the reaction of an azomethine ylide with a dipolarophile to form a spirocyclic system, the calculations might show that the elimination of a byproduct like CO2 is the rate-determining step, rather than the cycloaddition itself. nih.gov This indicates that once the reactive ylide is formed, it readily reacts with the dipolarophile. nih.gov
Molecular Orbital Theory Applications in Amine Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the interactions of their frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reactivity of an amine like this compound is largely governed by the energy and localization of the lone pair of electrons on the nitrogen atom, which typically resides in the HOMO.
In the context of cycloaddition reactions, such as those involving azomethine ylides, FMO theory is used to explain the regio- and stereoselectivity of the reaction. The interaction between the HOMO of the 1,3-dipole (the azomethine ylide) and the LUMO of the dipolarophile (an alkene or alkyne) is typically the dominant interaction that controls the outcome of the reaction.
Reaction Mechanism Studies
Experimental and theoretical studies of reaction mechanisms provide a detailed picture of how chemical transformations occur. For this compound, understanding the mechanisms of its formation and subsequent reactions is key to its synthetic utility.
Photoinduced Charge-Transfer Complexes in α-Amino Radical Generation
The generation of α-amino radicals is a powerful strategy for the functionalization of amines. One method to generate these radicals is through a photoinduced electron transfer (PET) process. While specific studies on this compound may not be widely available, the general mechanism involves the formation of a charge-transfer complex between the amine and a photosensitizer. Upon irradiation, an electron is transferred from the amine (the donor) to the excited state of the photosensitizer (the acceptor), generating a radical cation of the amine. Subsequent deprotonation at the α-carbon yields the α-amino radical, which can then participate in various synthetic transformations.
Azomethine Ylide Formation and Cycloaddition Mechanisms
A prominent method for synthesizing spiro-pyrrolidine systems, which are structurally related to this compound, is through the 1,3-dipolar cycloaddition of an azomethine ylide. wikipedia.org Azomethine ylides are 1,3-dipoles containing a nitrogen atom and can be generated in situ from the condensation of an amine with an aldehyde or ketone. wikipedia.org
The reaction of an appropriate amino acid, such as a derivative of N-methylglycine, with a carbonyl compound can lead to the formation of an azomethine ylide. nih.gov This ylide can then react with a suitable dipolarophile, such as an alkene, to furnish a spirocyclic pyrrolidine (B122466) ring system. wikipedia.org These reactions are known for their high degree of stereoselectivity and regioselectivity, often leading to the formation of multiple new stereocenters in a single step. wikipedia.org The synthesis of complex molecules like spirotryprostatin B utilizes this methodology. wikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Reactants | Amine (or amino acid) and a carbonyl compound to generate the ylide, and a dipolarophile (e.g., alkene). | nih.govwikipedia.org |
| Intermediate | Azomethine ylide (a 1,3-dipole). | wikipedia.org |
| Product | Five-membered nitrogen-containing heterocycle (e.g., pyrrolidine). | wikipedia.org |
| Stereochemistry | Highly stereoselective, can form multiple contiguous stereocenters. | wikipedia.org |
| Reaction Type | [3+2] Cycloaddition. | nih.gov |
Stereochemical Control and Regioselectivity in Spirocyclic Transformations
The synthesis of spirocyclic compounds, including this compound, presents unique challenges in controlling stereochemistry and regioselectivity due to the three-dimensional nature of the spirocyclic core. The fusion of two rings at a single carbon atom creates a rigid structure with distinct spatial quadrants, influencing the approach of reagents and the stability of transition states.
Stereochemical Control:
The formation of the spiro[3.4]octane skeleton and the introduction of the amine functionality at the C2 position can lead to the generation of multiple stereoisomers. The relative stereochemistry between substituents on the cyclobutane (B1203170) and cyclopentane (B165970) rings is a critical aspect. In the context of synthesizing substituted azaspiro[3.4]octanes, the diastereomeric ratio of the products is highly dependent on the reaction mechanism and the nature of the starting materials and catalysts. For instance, in the synthesis of 2,6-diazaspiro[3.4]octane derivatives, excellent diastereomeric ratios (up to 98:2) have been achieved, highlighting the potential for high stereocontrol. nih.gov
Theoretical and experimental studies on the aminolysis of related epoxy-sulfolanes to form amino alcohols, which can be precursors to spiro-amines, have shown that the reaction can proceed through a base-catalyzed rearrangement to an allylic alcohol. Subsequent additions of amines tend to occur with a preference for a cis-attack relative to the existing stereocenters. nih.gov This suggests that in a potential synthesis of this compound from a spirocyclic epoxide, the stereochemical outcome of the amine addition would be a key factor in determining the final product's stereochemistry.
The choice of a chiral catalyst or auxiliary can be instrumental in achieving enantioselective synthesis of spirocyclic amines. For example, palladium-catalyzed asymmetric [3+2] spiroannulation reactions have been developed for the synthesis of other spirocyclic systems with excellent enantioselectivities. Such strategies could potentially be adapted for the enantioselective synthesis of this compound.
Regioselectivity:
Regioselectivity is a major consideration in both the formation of the spirocyclic framework and its subsequent functionalization. In the construction of spirocycles via cycloaddition or annulation reactions, the regiochemical outcome is often governed by the electronic and steric properties of the reacting partners and the catalyst employed. For instance, in palladium-catalyzed [3+2] spiroannulation reactions, the regioselectivity can be finely tuned by modulating the Pd-π-allyl intermediate.
When considering the functionalization of a pre-formed this compound, the inherent reactivity of different C-H bonds will dictate the regioselectivity of reactions such as C-H activation. The presence of the nitrogen atom can direct metallation to the α-carbon, but the steric hindrance imposed by the spirocyclic structure will also play a crucial role. Oxidative rearrangement reactions of spirocyclic aminals have demonstrated a preference for the migration of a secondary alkyl carbon over a primary one, indicating that subtle structural differences can lead to high regioselectivity.
Table 1: Representative Stereochemical and Regiochemical Outcomes in Spirocyclic Transformations
| Reaction Type | Spirocyclic System | Key Findings | Reference |
| Asymmetric Synthesis | 2,6-Diazaspiro[3.3]heptane | Excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) were achieved. | nih.gov |
| Pd-Catalyzed [3+2] Spiroannulation | Spirocyclic Carbo- and Heterocycles | Regioselectivity was dominated by fine-tuning the Pd-π-allyl intermediate, achieving excellent regio- and enantioselectivities. | |
| Oxidative Rearrangement | Spirocyclic Cyclobutane Aminals | The reaction showed a preference for secondary alkyl carbon migration over primary alkyl carbon migration. |
Kinetic Analysis of C-H Functionalization of Saturated Amines
The C-H functionalization of saturated amines is a powerful tool for the late-stage modification of complex molecules. A kinetic analysis of such reactions on this compound would provide valuable insights into the reaction mechanism and the factors influencing its rate. While specific kinetic data for this compound is not available, general principles derived from studies on other cyclic secondary amines can be applied.
The kinetics of reactions involving cyclic secondary amines are influenced by several factors, including the nucleophilicity of the amine, steric hindrance around the reactive C-H bond, and the nature of the solvent. For C-H functionalization reactions, the rate-determining step can vary, but it often involves the cleavage of the C-H bond, which can be facilitated by a metal catalyst.
Theoretical investigations on the reactivity of amines have shown a correlation between the reactivity and properties such as the homolytic bond dissociation energy of the N-H bond (for N-H functionalization) and the energy of the highest occupied molecular orbital (HOMO). For C-H functionalization, similar relationships are expected, where the strength of the C-H bond and the stability of the resulting radical or organometallic intermediate are key.
In the context of this compound, the C-H bonds on the cyclobutane ring are expected to have different reactivities compared to those on the cyclopentane ring due to differences in ring strain and steric accessibility. The C-H bonds α to the nitrogen atom are typically the most activated for functionalization due to the directing and activating effect of the amine group. However, the rigid spirocyclic structure may impose conformational constraints that affect the ideal orbital overlap for C-H activation, thus influencing the reaction kinetics.
Kinetic studies on the reactions of cyclic secondary amines with electrophiles have utilized the linear free energy relationship (LFER) log k = sN(N + E) to quantify the nucleophilicity (N) and sensitivity (sN) parameters of the amines. A similar approach could be used to study the kinetics of C-H functionalization of this compound, allowing for a quantitative comparison of its reactivity with other cyclic amines.
Table 2: Representative Kinetic Data for Reactions of Cyclic Secondary Amines
| Amine | Reaction | Solvent | Rate Constant (k) | Reference |
| Piperidine (B6355638) | σ-complexation with 3,5-dicyanothiophene | Water | - | |
| Pyrrolidine | σ-complexation with 3,5-dicyanothiophene | Water | - | |
| Piperidine | σ-complexation with 3,5-dicyanothiophene | Acetonitrile (B52724) | - | |
| Pyrrolidine | σ-complexation with 3,5-dicyanothiophene | Acetonitrile | - |
Note: Specific rate constant values from the reference are not provided here but are used to establish reactivity trends. The study found a reversal in the reactivity order between piperidine and pyrrolidine in water versus acetonitrile, which was elucidated through molecular dynamics simulations. This highlights the significant role of the solvent in influencing reaction kinetics.
Derivatization Strategies and Analogue Synthesis Based on the N Methylspiro 3.4 Octan 2 Amine Scaffold
Functionalization of Spirocyclic Amine Systems
The direct functionalization of the spiro[3.4]octane framework, particularly at the carbon-hydrogen (C-H) bonds, presents an efficient route to novel derivatives.
The selective activation and functionalization of C-H bonds in saturated cyclic amines is a powerful tool for molecular editing. miragenews.comresearchgate.netrsc.org This approach avoids the need for pre-installed functional groups, offering a more direct path to complex molecules. miragenews.com Recent advancements have enabled the functionalization of C-H bonds across saturated carbocycles, a previously challenging feat. miragenews.com This "molecular editing" technique often utilizes a ligand and a palladium catalyst to break a C-H bond, allowing for the introduction of a new functional group. miragenews.com
For cyclic secondary amines, a protecting-group-free approach has been developed for α-functionalization. nih.gov This one-pot procedure involves intermolecular hydride transfer to create an imine intermediate, which is then captured by a nucleophile. nih.gov This method is noteworthy for its regioselectivity and stereospecificity. nih.gov The functionalization of saturated N-heterocycles is of particular interest as these motifs are prevalent in biologically active molecules. ethz.ch
Strategies for the direct α-functionalization of saturated nitrogen heterocycles often rely on anionic, cationic, radical, or metallic intermediates. researchgate.net While many methods focus on the C-H bond adjacent to the nitrogen, newer techniques are expanding the scope of possible modifications. rsc.orgethz.ch
The introduction of aryl groups to bicyclic amine structures like spiro[3.4]octan-2-amine is a key strategy for creating analogs with diverse properties. The Buchwald-Hartwig amination is a cornerstone of this approach, facilitating the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has seen significant evolution, with the development of various catalyst systems to improve efficiency and substrate scope. wikipedia.orgorganic-chemistry.org
The choice of ligand is critical in the Buchwald-Hartwig reaction. Bidentate phosphine (B1218219) ligands such as BINAP and DPPP were early breakthroughs, enabling the coupling of primary amines. wikipedia.orgcmu.edu The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org
Copper-catalyzed N-arylation offers an alternative to palladium-based methods. beilstein-journals.orgorganic-chemistry.orgacs.org These reactions can often be performed under milder conditions and sometimes in greener solvents like water. beilstein-journals.org For instance, copper sulfate (B86663) has been used to catalyze the N-arylation of amines with aryliodonium ylides in water. beilstein-journals.org
The arylation can be performed on various positions of a bicyclic or polycyclic structure, as demonstrated by the Pd-catalyzed amination at the C-2 or C-4 positions in the estrone (B1671321) series. beilstein-journals.org Microwave irradiation has also been employed to accelerate these coupling reactions. beilstein-journals.org
| Arylation Method | Catalyst/Ligand | Key Features |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands (e.g., BINAP, Xantphos) | Broad substrate scope, multiple generations of catalysts. wikipedia.orgorganic-chemistry.orgcmu.edu |
| Copper-Catalyzed N-Arylation | Copper Salts (e.g., CuI, CuSO4) | Often milder conditions, can be performed in aqueous media. beilstein-journals.orgorganic-chemistry.orgacs.org |
Synthesis of Spiro[3.4]octane Derivatives with Varied Substituents
The synthesis of spiro[3.4]octane derivatives allows for the introduction of a wide range of functional groups, significantly impacting the biological activity of the resulting compounds. sci-hub.seacs.org One approach involves the synthesis of isomeric γ-oxocarboxylic acids containing 1,1-disubstituted cycloalkanes via a Friedel–Crafts reaction. mdpi.com These intermediates can then be used to construct more complex spiro systems. mdpi.com
The preparation of the spirocyclic core itself can be achieved through various methods, including the dialkylation of an activated carbon center. wikipedia.org Rearrangement reactions, such as the pinacol-pinacolone rearrangement, have also been utilized to create spirocyclic frameworks. wikipedia.org
Preparation of N-Substituted Spirocyclic Compounds
Modification of the nitrogen atom in the spirocyclic amine is a straightforward method for generating analogs. N-alkylation and N-arylation are common strategies. mdpi.comacs.org For example, N-substituted pyridazinone derivatives can be formed through reactions with methyl- and phenyl hydrazine (B178648) or via N-alkylation/aralkylation reactions. mdpi.com
The synthesis of spirocyclic N-heterocycles has been advanced by the use of iridium-containing cytochrome P450 enzymes. acs.org These biocatalysts can catalyze asymmetric cyclopropanation to produce chiral spirocyclic N-heterocycles. acs.org This enzymatic approach offers a highly stereoselective route to complex amine structures. acs.org
Design and Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one Derivatives
A related and important class of spirocyclic compounds are the spiro[cyclopentane-1,3'-indolin]-2'-one derivatives. These structures, while not direct analogs of N-Methylspiro[3.4]octan-2-amine, share the spirocyclic motif and are of significant interest in medicinal chemistry, particularly as potential anticancer agents. nih.govresearchgate.net
The synthesis of these compounds often involves cycloaddition reactions. rsc.org For instance, a [3+2] cycloaddition between isatin-derived Morita-Baylis-Hillman (MBH) carbonates and 3-ylidene oxindoles can produce bispirooxindole products with high diastereoselectivity and enantioselectivity. rsc.org Another approach involves the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione to yield spiro[dihydropyridine-oxindoles]. beilstein-journals.org
Cascade reactions are also employed to construct these complex scaffolds. bohrium.com For example, a highly diastereo- and enantioselective cascade annulation of MBH maleimides of isatins with ortho-hydroxychalcones can provide densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds with five consecutive stereocenters. bohrium.com
Advanced Characterization and Structural Analysis of N Methylspiro 3.4 Octan 2 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, connectivity, and functional group composition of N-Methylspiro[3.4]octan-2-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure and stereochemistry.
In the ¹H NMR spectrum , the protons would exhibit chemical shifts characteristic of their local electronic environment. The protons of the cyclopentane (B165970) ring, being aliphatic, would appear in the upfield region, typically between 1.5 and 2.0 ppm. The protons on the cyclobutane (B1203170) ring, being part of a more strained system, may show slightly different shifts. The proton attached to the nitrogen-bearing carbon (the α-proton) would be expected in the 2.5-3.0 ppm range, shifted downfield by the adjacent electron-withdrawing nitrogen atom. The N-methyl group would present as a sharp singlet, likely around 2.4 ppm. The proton on the nitrogen itself (N-H) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls in the 1-3 ppm range for aliphatic amines.
The ¹³C NMR spectrum provides information on the carbon skeleton. The spiro carbon, being a quaternary center, would be a key identifier and would appear significantly downfield. The carbons of the cyclopentane ring would resonate in the typical aliphatic region of 20-40 ppm. The carbons of the cyclobutane ring would likely be found at slightly higher chemical shifts due to ring strain. The carbon atom bonded to the nitrogen (C-N) would be deshielded, appearing in the 50-60 ppm range, while the N-methyl carbon would be observed around 30-40 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the spirocyclic structure. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, offering insights into the molecule's preferred conformation and the relative stereochemistry of the substituents on the cyclobutane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~2.4 | ~35 | Singlet |
| CH-N | ~2.7 | ~55 | Multiplet |
| N-H | 1.0 - 3.0 (variable) | - | Broad Singlet |
| Cyclobutane CH₂ | 1.8 - 2.5 | ~30-40 | Multiplets |
| Cyclopentane CH₂ | 1.5 - 2.0 | ~25-35 | Multiplets |
| Spiro C | - | >40 | - |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, a secondary amine, the IR spectrum would display several characteristic absorption bands. spectroscopyonline.comopenstax.org
The most diagnostic feature for a secondary amine is a single, relatively weak to medium N-H stretching vibration that appears in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.comquora.com The spectrum would also feature strong C-H stretching absorptions from the aliphatic spirocyclic framework, typically in the 2960-2850 cm⁻¹ range. pressbooks.pub
The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com Another key feature for primary and secondary amines is the N-H wagging vibration, a broad and strong band found between 910 and 665 cm⁻¹, which confirms the presence of the N-H bond. spectroscopyonline.comorgchemboulder.com The absence of strong absorptions in the carbonyl region (~1700 cm⁻¹) or O-H region (~3600-3200 cm⁻¹, broad) would further support the assigned structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3310 | Weak to Medium |
| C-H (aliphatic) | Stretch | 2960 - 2850 | Strong |
| C-N (aliphatic) | Stretch | 1250 - 1020 | Weak to Medium |
| N-H | Wag | 910 - 665 | Strong, Broad |
Mass spectrometry (MS) provides crucial information about a molecule's molecular weight and structural features through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₇N, giving it a molecular weight of 139.24 g/mol . In accordance with the Nitrogen Rule, the odd nominal molecular weight (139) is indicative of a molecule containing an odd number of nitrogen atoms. whitman.edu
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺) at m/z 139. The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwhitman.edu This process is driven by the stabilization of the resulting cation by the nitrogen lone pair.
For this compound, α-cleavage can occur on either side of the C-N bond within the cyclobutane ring. The loss of the largest alkyl radical is typically preferred. whitman.edu This would lead to the formation of a stable iminium cation. A prominent peak would be expected from the cleavage of the bond between the spiro carbon and the amine-bearing carbon, followed by rearrangement. Another characteristic fragmentation for cyclic amines is the loss of a hydrogen atom from the α-carbon, resulting in an [M-1]⁺ peak at m/z 138. future4200.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |
| 138 | [C₉H₁₆N]⁺ | Loss of H radical from α-carbon ([M-1]⁺) |
| 124 | [C₈H₁₄N]⁺ | Loss of methyl radical ([M-15]⁺) |
| 96 | [C₆H₁₀N]⁺ | α-cleavage with loss of C₃H₇ radical |
| 70 | [C₄H₈N]⁺ | α-cleavage with loss of C₅H₉ radical |
Solid-State Structural Determination
While spectroscopic methods reveal the molecular formula and connectivity, solid-state analysis provides unambiguous proof of the three-dimensional structure, including absolute configuration and the nature of intermolecular forces that govern the crystal packing.
X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For a chiral molecule like this compound, growing a suitable single crystal would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles. The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive in medicinal chemistry, and X-ray crystallography is essential to confirm the specific spatial orientation of functional groups. bldpharm.com
A key outcome of this analysis would be the determination of the absolute configuration of the stereocenters, provided a suitable heavy atom is present or by using anomalous dispersion techniques. The analysis would also reveal the supramolecular architecture of the crystalline state. A crucial supramolecular interaction for this molecule would be hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. khanacademy.org This would likely lead to the formation of hydrogen-bonded chains or networks (e.g., N-H···N interactions) in the crystal lattice, significantly influencing the material's physical properties. rsc.orgresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. iucr.orgscirp.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. iucr.org
For this compound, this analysis would provide a detailed picture of the packing environment. The most significant interactions would likely be H···H contacts, given the molecule's high proportion of hydrogen atoms. iucr.org The N-H···N hydrogen bonds would appear as distinct, sharp spikes in the corresponding 2D fingerprint plot, which plots the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). This plot provides a quantitative summary of the types and relative importance of different intermolecular contacts. scirp.org This analysis allows for a deeper understanding of the forces that dictate the supramolecular assembly of the compound in the solid state. nih.gov
Exploration of Research Level Biological Activities of N Methylspiro 3.4 Octan 2 Amine and Its Analogues Excluding Clinical Data
Cell-Based Biological Assessments
In Vitro Antibacterial and Antifungal Investigations
A number of studies have highlighted the potential of spiro-heterocyclic compounds as antimicrobial agents. For instance, a series of novel spiro[azetidine-2,3′-indole]-2,4(1′H)-diones demonstrated noteworthy antibacterial and antifungal activities. Several of these compounds exhibited potent, broad-spectrum antibacterial action, while others were particularly effective against Gram-positive bacteria. Specific derivatives also displayed significant antifungal activity against Candida albicans.
Similarly, the synthesis and evaluation of spiro-4H-pyran derivatives have shown promising results. One particular derivative, which incorporates both an indole (B1671886) and a cytosine-like ring, exhibited good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. researchgate.net This finding suggests that the combination of different heterocyclic moieties within a spiro-framework can enhance antimicrobial potency.
Furthermore, research into spiropyrrolidines has also yielded compounds with considerable antimicrobial and antifungal properties. These compounds were found to be active against a variety of human pathogenic bacteria and dermatophytic fungi. jpmh.org The synthesis of spiro-pyrrolidine tethered indenoquinoxaline heterocyclic hybrids has also been a subject of interest, with some of the synthesized compounds showing good activity against clinical bacterial strains. nih.gov
Investigations into spiro-thiazolidinone derivatives have also contributed to this field. These compounds have been screened for their antimicrobial activity, with some derivatives containing –OCH3, –Cl, and –Br substituents showing promising in vitro results. nih.gov
The table below summarizes the in vitro antimicrobial activity of some of these spiro-heterocyclic analogues.
| Compound Class | Test Organisms | Activity | Reference(s) |
| Spiro[azetidine-2,3′-indole]-2,4(1′H)-diones | Gram-positive and Gram-negative bacteria, Candida albicans | Potent broad-spectrum antibacterial and antifungal activity for some derivatives. | |
| Spiro-4H-pyrans | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial activity, especially for derivatives containing indole and cytosine-like rings. | researchgate.net |
| Spiropyrrolidines | Human pathogenic bacteria, Dermatophytic fungi | Broad antimicrobial and antifungal activity. | jpmh.org |
| Spiro-pyrrolidine tethered indeno-quinoxaline hybrids | Clinical bacterial strains | Good antibacterial activity against some strains. | nih.gov |
| Spiro-thiazolidinones | Bacteria, Fungi | Promising in vitro antimicrobial activity for some derivatives. | nih.gov |
Preclinical Animal Model Studies (Non-Human)
While in vitro studies provide valuable initial data, preclinical animal models are crucial for evaluating the potential efficacy of new compounds in a living organism. Research in this area for spiro-heterocyclic analogues is still emerging, with a primary focus on indications other than influenza.
Efficacy in Murine Disease Models (e.g., Influenza A in Mice)
One notable study investigated a series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives as potential inhibitors of the Respiratory Syncytial Virus (RSV). In a mouse model of RSV infection, a lead compound from this series demonstrated significant efficacy, achieving a 3.9-log reduction in the RSV viral load in the lungs after oral administration. nih.gov This finding is particularly relevant as RSV is a respiratory virus, suggesting that spiro-compounds may have therapeutic potential for other viral respiratory infections.
While not a model for viral or bacterial infection, the in vivo efficacy of spiroindolones has been demonstrated in a P. berghei mouse model for malaria. These compounds showed the ability to prolong the survival of infected mice.
It is important to note that the absence of specific data for influenza A models does not necessarily indicate a lack of efficacy, but rather highlights an area for future research. The promising results from in vitro antimicrobial screening and the in vivo efficacy of some spiro analogues in other disease models provide a strong rationale for further investigation of these compounds in murine models of influenza and other infectious diseases.
Applications in Chemical Research and Development
Utilization as Building Blocks in Complex Molecule Synthesis
Spirocyclic amines, including the Spiro[3.4]octane framework, are increasingly utilized as foundational building blocks in the synthesis of intricate and novel molecules. sigmaaldrich.com Their rigid nature allows for precise control over the spatial orientation of substituents, which is a critical aspect in the design of bioactive compounds and functional materials.
The general synthetic utility of related spirocyclic amines is evident in the construction of various heterocyclic and carbocyclic frameworks, contributing to the diversity of molecular structures accessible to chemists. nih.govresearchgate.net
Development of Ligands for Chemical Biology Probes
The development of selective ligands for biological targets is a cornerstone of chemical biology. These ligands, often part of more complex chemical probes, are instrumental in studying the function of proteins and other biomolecules. The three-dimensional character of spirocyclic scaffolds like N-Methylspiro[3.4]octan-2-amine makes them attractive for the design of such probes.
By functionalizing the amine group, researchers can attach reporter molecules such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. The rigid spirocyclic core helps to position these functionalities in a well-defined orientation, which can be crucial for specific binding to a target protein and for the subsequent detection and analysis of the interaction.
Contribution to Chemical Library Synthesis for High-Throughput Screening
High-throughput screening (HTS) is a key technology in drug discovery and chemical genetics, enabling the rapid testing of thousands of compounds for biological activity. The composition of the chemical libraries used in HTS is critical for the success of these campaigns. There is a growing emphasis on including compounds with greater three-dimensionality and structural novelty to explore new areas of chemical space.
Spirocyclic amines, such as Spiro[3.4]octan-2-amine and by extension its N-methylated derivative, are valuable additions to HTS libraries. sigmaaldrich.comenamine.net Their rigid, non-planar structures are a departure from the often flat, aromatic compounds that have historically dominated screening collections. The inclusion of such spirocyclic scaffolds increases the structural diversity of the library, enhancing the probability of identifying novel hit compounds that can be developed into new therapeutic agents or research tools.
Chemical suppliers offer a variety of spirocyclic building blocks, including those based on the spiro[3.4]octane framework, specifically for the purpose of library synthesis. enamine.net3wpharm.com These building blocks can be readily derivatized in a combinatorial fashion to generate large libraries of related compounds for HTS.
Role in Studying Epigenetic Enzymes and Biological Mechanisms
The study of epigenetic enzymes, which play a crucial role in gene regulation, is a rapidly advancing field of research. The development of small molecules that can modulate the activity of these enzymes is of great interest for both basic research and therapeutic applications.
The specific structural features of spirocyclic compounds can be exploited to design selective inhibitors or activators of epigenetic targets. The rigid conformation of the spiro[3.4]octane core can help to achieve specific interactions with the binding sites of enzymes, leading to higher potency and selectivity.
While there is no direct published evidence of this compound being used to study epigenetic enzymes, the general principles of drug design suggest that this class of compounds holds potential. The ability to modify the core structure and append various functional groups allows for the systematic optimization of compounds to target specific epigenetic regulators. The exploration of spirocyclic scaffolds in this area is an active field of research.
Future Research Directions and Perspectives for N Methylspiro 3.4 Octan 2 Amine Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of spirocycles, particularly those with defined stereochemistry, presents a significant synthetic challenge due to the presence of a quaternary spirocenter. tandfonline.com Future research into N-Methylspiro[3.4]octan-2-amine will undoubtedly focus on the development of efficient and stereoselective synthetic routes. Drawing inspiration from the broader literature on spirocyclic amine synthesis, several promising strategies could be adapted and explored.
One such approach is the use of intramolecular cyclization reactions . For instance, the diastereoselective synthesis of N-methylspiroindolines has been successfully achieved through palladium-catalyzed intramolecular Mizoroki–Heck annulations. tandfonline.comscispace.com This method, which constructs the spirocyclic core with high diastereoselectivity, could potentially be adapted for the synthesis of this compound by designing appropriate precursors.
Another powerful technique is kinetic resolution . The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system has been shown to produce highly enantioenriched products. nih.gov This strategy could be investigated for resolving racemic mixtures of spiro[3.4]octan-2-amine derivatives, providing access to individual enantiomers for biological evaluation.
Furthermore, enzymatic catalysis offers a green and highly selective alternative. An iridium-containing cytochrome has been engineered to catalyze the asymmetric cyclopropanation of methylene-substituted N-heterocycles, yielding chiral spirocyclic amines with excellent enantioselectivity. acs.org Exploring enzymatic or chemoenzymatic approaches for the construction of the spiro[3.4]octane ring system could provide a direct and elegant route to enantiopure this compound.
| Synthetic Strategy | Description | Potential Application for this compound | Key References |
| Intramolecular Mizoroki–Heck Annulation | Palladium-catalyzed cyclization of a tethered alkene onto an aryl halide. | Diastereoselective synthesis of the spiro[3.4]octane core. | tandfonline.comscispace.com |
| Kinetic Resolution | Enantioselective reaction of a racemate to separate enantiomers. | Resolution of racemic spiro[3.4]octan-2-amine derivatives. | nih.gov |
| Enzymatic Cyclopropanation | Use of an engineered enzyme to catalyze asymmetric cyclopropanation. | Enantioselective synthesis of the spiro[3.4]octane ring. | acs.org |
Advanced Computational Modeling for Structure-Activity Relationships
In the absence of extensive empirical data, advanced computational modeling will be a critical tool for predicting the properties and potential applications of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can provide valuable insights into how structural modifications of the spiro[3.4]octane core might influence biological activity.
QSAR studies on related spiro-alkaloids have successfully identified molecular descriptors that correlate with their anti-cancer activity. nih.govacs.org A similar approach could be applied to a virtual library of this compound derivatives to predict their potential as, for example, enzyme inhibitors or receptor modulators. By correlating calculated physicochemical properties with predicted biological activities, these models can guide the synthesis of the most promising candidates.
Molecular docking simulations are another powerful tool for exploring the potential biological targets of this compound. For instance, docking studies have been used to investigate the binding of spirocyclic compounds to targets such as acetylcholinesterase and human mast cell tryptase. tandfonline.comscispace.com By docking this compound and its virtual derivatives into the binding sites of various proteins, researchers can generate hypotheses about its mechanism of action and identify potential therapeutic targets.
| Computational Method | Description | Potential Application for this compound | Key References |
| QSAR Analysis | Correlates chemical structure with biological activity using statistical models. | Predict biological activities and guide analog design. | nih.govacs.org |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identify potential biological targets and elucidate binding modes. | tandfonline.comscispace.com |
| DFT Calculations | Quantum mechanical modeling to determine electronic structure and properties. | Analyze structural stability and reactivity. | tandfonline.com |
Investigation of Unexplored Biological Targets in Non-Clinical Settings
The unique three-dimensional structure of spirocyclic amines makes them attractive candidates for interacting with a wide range of biological targets. tandfonline.comnih.govacs.org While the specific biological profile of this compound is unknown, research on analogous structures suggests several promising areas for investigation in non-clinical settings.
A review of recent in vivo studies on spirocyclic compounds highlights their potential in treating neurological, infectious, and metabolic diseases, as well as cancer. nih.gov For example, diazaspiro[3.4]octane derivatives have shown activity against multiple stages of the malaria parasite Plasmodium falciparum. researchgate.netmdpi.com Furthermore, other spirocyclic amines have been investigated as analgesics. elsevierpure.com
Initial non-clinical screening of this compound could involve a broad panel of assays targeting key protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases and proteases. The results of these initial screens would guide more focused studies to identify and validate specific biological targets.
Green Chemistry Approaches in Spirocyclic Amine Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.
Several green approaches have been reported for the synthesis of spiro compounds. These include the use of ultrasound irradiation in combination with eco-friendly catalysts, which can lead to shorter reaction times and higher yields. tandfonline.comMicrowave-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of spiro compounds, often using greener solvents like ethanol. nih.govresearchgate.net
The use of organocatalysis also aligns with the principles of green chemistry by avoiding the use of heavy metals. ynu.edu.cnresearchgate.net For example, thiourea-based catalysts have been employed for the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds under mild conditions. ynu.edu.cn The development of catalytic, atom-economical reactions for the synthesis of this compound would be a significant advancement.
| Green Chemistry Approach | Description | Potential Application for this compound Synthesis | Key References |
| Ultrasound Irradiation | Use of ultrasonic waves to accelerate chemical reactions. | Efficient and rapid synthesis of the spiro[3.4]octane core. | tandfonline.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions, often leading to faster rates. | Accelerated synthesis with reduced energy consumption. | nih.govresearchgate.net |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, environmentally friendly synthesis. | ynu.edu.cnresearchgate.net |
Design of Next-Generation Chemical Probes Based on the Spiro[3.4]octane Core
Chemical probes are essential tools for studying biological processes in living systems. The rigid and three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive framework for the design of novel chemical probes with high specificity and improved properties.
Spirocyclic structures are at the heart of many fluorogenic probes . The equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be controlled by specific triggers, such as enzymatic activity or changes in pH. nih.govmdpi.com Quantum chemical calculations can be used to predict the spirocyclization equilibrium, enabling the rational design of probes with desired activation properties. nih.gov this compound could serve as a core for developing novel probes where the amine functionality is masked, and its release by a specific biological event triggers a fluorescent signal.
Furthermore, spirocyclic diazirines have been developed as photoaffinity labeling probes . These probes can form covalent bonds with their target proteins upon photoactivation, allowing for the identification of binding partners. nih.gov The spiro[3.4]octane core could be incorporated into such probes to create more rigid and conformationally constrained structures, potentially leading to more specific labeling.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-Methylspiro[3.4]octan-2-amine with high purity and yield?
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Spiro ring formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or copper to ensure stereochemical fidelity .
- Methylation : Introduction of the methyl group via methyl iodide or dimethyl sulfate in solvents like dichloromethane, with bases such as sodium hydride to drive the reaction .
- Purification : Column chromatography or recrystallization in solvents like ethanol to achieve >95% purity. Reaction yields can be optimized by adjusting stoichiometry and inert atmosphere conditions (e.g., nitrogen) .
Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
A combination of spectroscopic and chromatographic methods is essential:
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Q. What methodological approaches are recommended for initial pharmacological screening of this compound?
- In vitro assays : Use receptor-binding studies (e.g., radioligand displacement) to test affinity for targets like serotonin or dopamine receptors .
- ADMET profiling : Evaluate metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assays) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can reaction mechanisms for spiro ring formation and methylation be elucidated using kinetic and isotopic labeling studies?
- Kinetic analysis : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., cyclization vs. methylation) .
- Isotopic labeling : Introduce ¹³C or ²H at key positions to track bond reorganization. For example, deuterated methyl groups can clarify methylation pathways .
Q. What computational strategies (e.g., DFT, MD simulations) are effective for predicting the reactivity and stereochemical outcomes of this compound derivatives?
- DFT calculations : Optimize transition states for spiro ring closure (e.g., activation energies ~20–25 kcal/mol) and compare with experimental yields .
- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using software like AutoDock Vina, validated by crystallographic data .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
Q. What strategies are effective for separating enantiomers of this compound, given its chiral spiro center?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Resolution factors (Rs) >1.5 indicate baseline separation .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How can bioconjugation techniques be applied to functionalize this compound for targeted drug delivery?
Q. What green chemistry principles can be integrated into the synthesis of this compound to reduce environmental impact?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
- Catalyst recycling : Recover palladium nanoparticles using magnetic substrates, achieving >90% reuse efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
